![molecular formula C10H20N2O2 B7498724 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a piperazine derivative that has been synthesized in recent years and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been studied for its potential use in the treatment of anxiety and depression. However, one of the limitations of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone. One area of research could be the development of more efficient synthesis methods for 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone. Another area of research could be the investigation of the potential therapeutic applications of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone in the treatment of other disorders, such as neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone and its effects on different neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone involves the reaction of 1-(4-bromobutyl)piperazine with 2-hydroxy-2-methylpropanal in the presence of a catalyst. The reaction yields 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone as a white solid with a melting point of 131-133°C.
Applications De Recherche Scientifique
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)12-6-4-11(5-7-12)8-10(2,3)14/h14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFUMSZCCGWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)

![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
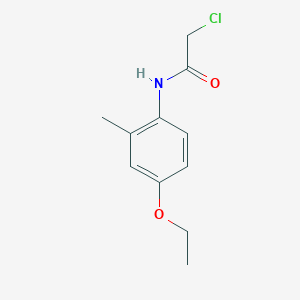
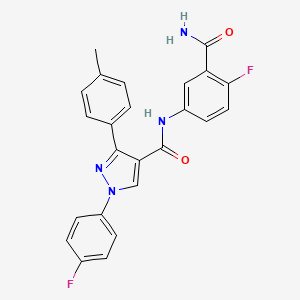
![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)
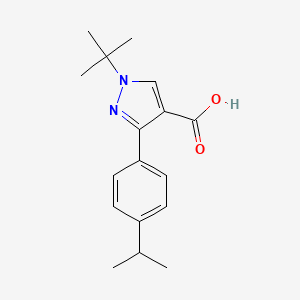
![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
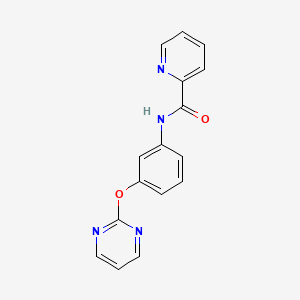
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
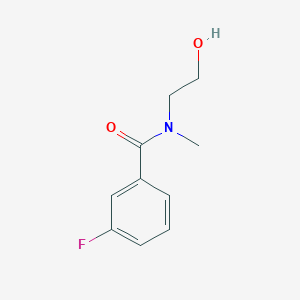
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)